molecular formula C8H10N2O2 B1519302 4-(Propan-2-yl)pyrimidine-5-carboxylic acid CAS No. 1147746-76-6

4-(Propan-2-yl)pyrimidine-5-carboxylic acid

Cat. No.: B1519302
CAS No.: 1147746-76-6
M. Wt: 166.18 g/mol
InChI Key: LKOMIQVTMTVECF-UHFFFAOYSA-N
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Description

“4-(Propan-2-yl)pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is a powder in physical form .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “this compound”, can be achieved through various methods. For example, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10N2O2/c1-5(2)7-6(8(11)12)3-9-4-10-7/h3-5H,1-2H3,(H,11,12) . This indicates the presence of a pyrimidine ring with a carboxylic acid group at the 5th position and an isopropyl group at the 4th position .


Physical and Chemical Properties Analysis

“this compound” is a powder in physical form . It has a molecular weight of 166.18 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Environmental Exposure to Pesticides

A study on the environmental exposure of South Australian preschool children to organophosphorus (OP) and pyrethroid (PYR) pesticides found widespread chronic exposure to these compounds. The investigation measured metabolites of OPs and PYRs in urine samples as direct indicators of exposure, including pyrimidine analogues. This study is crucial for understanding the extent of pesticide exposure in young children and developing public health policies for the regulation and use of these chemicals (Babina et al., 2012).

Biochemical Impact on Human Health

Research into the biochemical impact of pyrimidine derivatives on human health has shown significant findings. For instance, dihydropyrimidine dehydrogenase (DPD) deficiency, which affects pyrimidine catabolism, has been linked to severe toxicity in patients receiving 5-fluorouracil, a pyrimidine analogue used in chemotherapy. This highlights the importance of monitoring DPD activity to manage patients experiencing severe toxicity from chemotherapy, emphasizing the clinical relevance of pyrimidine metabolism in therapeutic contexts (Harris et al., 1991).

Metabolism and Genetic Variations

The study of genetic variations affecting pyrimidine metabolism, such as the case of 5-FU–related severe toxicity associated with the p.Y186C DPYD variant, underlines the intersection of genetics, metabolism, and drug response. This research underscores the necessity for pretherapeutic genetic testing to prevent severe drug toxicity, particularly in treatments involving pyrimidine analogues (Zaanan et al., 2014).

Environmental and Health Implications

Investigations into the accumulation of furan dicarboxylic acids in patients with renal failure have provided insights into the environmental and health implications of pyrimidine compounds. These studies have explored the relationship between the accumulation of specific pyrimidine metabolites and clinical manifestations, such as neurological abnormalities and drug-binding inhibition, in patients with renal impairment. This research contributes to a better understanding of the complex interactions between environmental toxins, metabolic pathways, and health outcomes (Costigan et al., 1996).

Properties

IUPAC Name

4-propan-2-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5(2)7-6(8(11)12)3-9-4-10-7/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOMIQVTMTVECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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